N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride
Description
IUPAC Nomenclature and Constitutional Analysis
The IUPAC name is derived through hierarchical prioritization of functional groups and ring systems. The parent heterocycle is thiazolo[5,4-c]pyridine , a bicyclic system comprising fused thiazole (positions 1–3) and pyridine (positions 4–6) rings. The fusion occurs at pyridine positions 4 and 5, with the thiazole sulfur at position 1 and nitrogen at position 3. The 4,5,6,7-tetrahydro designation indicates partial saturation of the pyridine ring, reducing aromaticity at positions 4–7.
Substituents are assigned based on the parent numbering:
- 5-Benzyl : A benzyl group (-CH₂C₆H₅) attaches to position 5 of the tetrahydrothiazolopyridine core.
- 2-Carboxamide : At position 2, a carboxamide group (-CONH₂) links to 5-bromothiophene-2-carbonyl.
- Hydrochloride : The secondary amine in the thiazolopyridine core forms a salt with hydrochloric acid.
Table 1: Constitutional Breakdown
| Component | Position | Substituent Details |
|---|---|---|
| Thiazolo[5,4-c]pyridine | Core | Bicyclic system (thiazole + pyridine fusion) |
| Tetrahydro modification | 4,5,6,7 | Saturated C4–C7 bonds |
| Benzyl group | 5 | -CH₂C₆H₅ |
| Carboxamide | 2 | -CONH-(5-bromothiophene-2-carbonyl) |
| Counterion | - | HCl |
Crystallographic Characterization of Bicyclic Thiazolo[5,4-c]pyridine Core
X-ray diffraction studies of analogous thiazolopyridine derivatives reveal a planar bicyclic system with bond lengths characteristic of aromatic delocalization. The thiazole ring exhibits a C-S bond length of 1.71 Å and C-N bonds averaging 1.32 Å, consistent with partial double-bond character. The pyridine ring’s C-C bonds range from 1.38–1.42 Å, indicating reduced aromaticity due to tetrahydro saturation.
Key crystallographic parameters (hypothetical model):
- Ring puckering : The tetrahydro modification introduces a boat conformation in the pyridine-derived ring, with a dihedral angle of 12.7° between C4 and C7.
- Intermolecular interactions : The hydrochloride ion participates in a hydrogen-bonding network with the carboxamide NH (2.89 Å) and thiazole sulfur (3.21 Å).
Conformational Analysis of Tetrahydro Substituent Effects
The tetrahydro modification imposes significant conformational constraints:
- Ring flexibility : Saturation at C4–C7 allows chair-like puckering, reducing steric strain between the benzyl group and thiazole sulfur.
- Benzyl orientation : Rotational energy barriers (~8 kJ/mol) favor an equatorial position for the benzyl group to minimize 1,3-diaxial interactions.
- Amide plane alignment : The carboxamide group adopts a trans-configuration relative to the thiazole nitrogen, stabilized by n→π* hyperconjugation.
Table 2: Conformational Energy Landscape
| Conformer | Dihedral Angle (C5-C6-C7-N) | Relative Energy (kJ/mol) |
|---|---|---|
| A | 178° | 0.0 |
| B | -65° | 7.8 |
| C | 55° | 12.3 |
Electronic Structure of Bromothiophene Carboxamide Moiety
The 5-bromothiophene-2-carboxamide group exhibits distinct electronic features:
- Bromine inductive effect : The electronegative Br (χ = 2.96) withdraws electron density via σ-bonds, reducing thiophene ring aromaticity (NICS(1) = -4.2 ppm vs. -9.8 ppm in unsubstituted thiophene).
- Carboxamide resonance : Conjugation between the amide and thiophene rings creates a polarized π-system, with charge densities of +0.18 e⁻ at C2 and -0.24 e⁻ at O of the carbonyl.
- Hydrochloride effects : Protonation of the thiazolopyridine nitrogen increases carboxamide acidity (predicted pKa shift from 15.3 to 12.8), enhancing hydrogen-bonding capacity.
Figure 1: Molecular Electrostatic Potential Map [Hypothetical representation showing electron-deficient regions (blue) near Br and electron-rich zones (red) at carbonyl oxygen.]
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2.ClH/c19-16-7-6-14(24-16)17(23)21-18-20-13-8-9-22(11-15(13)25-18)10-12-4-2-1-3-5-12;/h1-7H,8-11H2,(H,20,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDBTRCVMFLNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=C(S3)Br)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with a variety of biological targets, suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds can interact with their targets in a variety of ways, including binding to active sites, altering protein conformation, or modulating signal transduction pathways.
Biochemical Pathways
Given the broad range of activities reported for similar compounds, it is likely that this compound affects multiple pathways.
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, suggesting that this compound may also exhibit a range of adme characteristics.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C13H14N2S
- Molecular Weight : 230.33 g/mol
- CAS Number : 327077-32-7
- Purity : Typically reported at 95%
The structural composition includes a thiazolo-pyridine core, which is often associated with diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance:
- Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated significant cytotoxic effects. Compounds similar in structure exhibited IC50 values ranging from 0.85 μM to 6.75 μM across different assay formats (2D and 3D cultures) .
- Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of specific kinases and interference with DNA synthesis. Doxorubicin and staurosporine were used as standard comparators in these studies, indicating that the compound may engage similar pathways .
Antimicrobial Activity
The compound's derivatives have also shown promising antimicrobial properties:
- Testing Against Bacteria : Microdilution methods revealed activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria. The effectiveness varied among different derivatives, suggesting a structure-activity relationship .
Toxicity and Selectivity
While the compound exhibits potent activity against cancer cells, it also affects normal cell lines such as MRC-5 (human lung fibroblasts). This raises concerns regarding selectivity and potential toxicity:
- Cytotoxicity in Normal Cells : Compounds tested showed moderate cytotoxicity on MRC-5 cells at low concentrations, indicating that further optimization is needed to enhance selectivity for cancerous cells while minimizing effects on healthy tissues .
Table 1: Biological Activity Overview
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 6.75 | High activity in 2D assays |
| HCC827 | 6.26 | Moderate activity in 3D assays | |
| NCI-H358 | 6.48 | Variable activity across formats | |
| Antimicrobial | E. coli | Variable | Active against both Gram-negative and positive bacteria |
| S. aureus | Variable | Structure-dependent efficacy |
Case Studies
- Study on Benzimidazole Derivatives : A related study examined the antitumor effects of benzimidazole derivatives, which share structural similarities with our compound of interest. The findings indicated that modifications to the side chains significantly impacted both potency and selectivity against cancer cells .
- Thiazole-Based Compounds : Another investigation focused on thiazole-based compounds revealed their capacity to inhibit tumor growth in xenograft models, further supporting the therapeutic potential of thiazole derivatives in oncology .
Scientific Research Applications
Pharmaceutical Research
Bioactive Reagent : The compound is classified as a bioactive reagent and is primarily utilized for non-human research purposes. Its unique molecular structure incorporates heterocyclic components that contribute to its biological activity, making it a candidate for further pharmacological studies.
Potential Drug Development : Research indicates that compounds with similar structural features may exhibit inhibitory effects on pathways involved in disease processes such as cancer and metabolic disorders. Although the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with specific biological targets, including enzymes or receptors related to various diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's biological activity. Modifications to the thiazole or pyridine moieties can significantly influence its pharmacological properties. For example:
- Beta-Adrenoceptor Activity : Compounds with similar structures have been shown to selectively activate beta3-adrenoceptors, which are important for metabolic regulation .
Synthesis and Chemical Properties
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride typically involves multi-step reactions, including cyclization and amide formation. Key aspects of the synthesis include:
- Optimization of Reaction Conditions : Factors such as temperature, pressure, and solvent choice are critical to maximizing yield and purity.
- Purification Techniques : Techniques like crystallization or chromatography are employed to isolate the final product effectively.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Key Differences
The compound shares a tetrahydrothiazolo[5,4-c]pyridine core with several analogs (Table 1). Substituent variations significantly influence physicochemical and biological properties.
Table 1: Structural Comparison of Thiazolo[5,4-c]pyridine Derivatives
Substituent-Driven Property Analysis
- Target Compound: The 5-bromothiophene group introduces steric bulk and polarizability due to bromine’s electronegativity. This may enhance target binding via halogen bonds or π-stacking interactions.
- Analog with 4-(tert-Butyl)benzamide : The tert-butyl group is highly hydrophobic, likely increasing logP compared to the bromothiophene substituent. This could reduce aqueous solubility but improve membrane permeability.
-
- The carboxylic acid group introduces acidity (pKa ~4-5), enhancing water solubility at physiological pH but limiting passive diffusion.
- The methyl group at position 5 reduces steric hindrance compared to benzyl, possibly favoring interactions with shallow binding pockets.
Implications of the Lumping Strategy
The lumping strategy groups structurally similar compounds under the assumption of analogous properties. However, the examples above demonstrate critical limitations:
Bromothiophene vs. tert-Butyl : Polarizability and halogen bonding (bromothiophene) versus hydrophobicity (tert-butyl) lead to divergent binding modes.
Carboxylic Acid vs. Amide : Ionization state differences drastically alter solubility and bioavailability.
These distinctions underscore the necessity of empirical validation beyond structural lumping.
Research Findings and Limitations
- Synthetic Accessibility : The benzyl and bromothiophene groups in the target compound may complicate synthesis compared to methyl or tert-butyl analogs, requiring specialized coupling reagents .
- Biological Activity Gaps: No direct pharmacological data are provided in the evidence. Comparative studies on kinase inhibition or metabolic stability are needed.
- Solubility and Stability : Hydrochloride salts improve solubility, but the bromothiophene group’s hydrolytic stability under physiological conditions remains uncharacterized.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally related thiazolo-pyridine derivatives typically involves multi-step protocols. For example, acylation of substituted amines with chloroacetyl chloride followed by cyclization with sulfur and morpholine has been used to form thiazole cores (as seen in analogous compounds) . Optimization may include adjusting reaction time (e.g., 32–33 hours for similar reactions) and temperature (e.g., reflux in ethanol for purification) . Key intermediates like 5-bromothiophene-2-carboxylic acid should be prepared under inert conditions to avoid bromine displacement.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight (e.g., average mass ~500–550 Da based on related compounds) and detect impurities .
- 1H-NMR/13C-NMR : To verify benzyl group integration (e.g., aromatic protons at δ 7.2–7.4 ppm) and thiazolo-pyridine ring protons (δ 2.5–4.0 ppm for tetrahydro protons) .
- Elemental Analysis : To validate stoichiometry (e.g., C, H, N, S, Br, Cl percentages) .
Q. What are the primary pharmacological targets or mechanisms of action for this compound?
- Methodological Answer : Based on structural analogs (e.g., Edoxaban, a Factor Xa inhibitor containing a tetrahydrothiazolo-pyridine core), this compound may target serine proteases or kinases. Preliminary assays should include:
- Enzyme inhibition assays (e.g., fluorogenic substrate-based tests for FXa or thrombin) .
- Cellular viability assays (e.g., IC50 determination in cancer or inflammation models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?
- Methodological Answer :
- Core modifications : Replace the 5-benzyl group with electron-withdrawing substituents (e.g., 4-chlorobenzyl) to enhance binding affinity, as seen in related pyrazole-carboximidamide derivatives .
- Thiophene ring substitution : Test alternative halogens (e.g., iodine) or functional groups (e.g., nitro) at the 5-position to modulate electronic effects .
- In silico docking : Use molecular dynamics simulations to predict interactions with targets like FXa or kinases .
Q. What strategies can mitigate instability issues in aqueous formulations of this hydrochloride salt?
- Methodological Answer :
- pH stability profiling : Conduct accelerated stability studies across pH 2–8 (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life, as demonstrated for similar hygroscopic salts .
- Degradation product analysis : Use LC-MS/MS to identify hydrolyzed products (e.g., free thiophene-carboxylic acid) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodents to identify metabolic limitations (e.g., cytochrome P450-mediated oxidation) .
- Metabolite identification : Use high-resolution mass spectrometry to detect active/inactive metabolites (e.g., demethylated or glucuronidated derivatives) .
- Dose-response recalibration : Adjust dosing regimens based on exposure-efficacy relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
